N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
Description
N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a chemical compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a propane-1,3-diamine backbone
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)10-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECSZWXESTQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the protection of the amine groups followed by the introduction of the benzyl group. One common method involves the reaction of 2,4-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of N’-(2,4-dimethylbenzyl)-N,N-dimethylpropane-1,3-diamine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the amine groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxybenzyl)-N,N-dimethylamine: Lacks the propane-1,3-diamine backbone.
N-(2,4-dimethoxybenzyl)-N-methylpropane-1,3-diamine: Contains only one methyl group on the amine.
N-(2,4-dimethoxybenzyl)-N,N-dimethylbutane-1,4-diamine: Has a longer alkyl chain.
Uniqueness
N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of both methoxy and dimethylamine groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a chemical compound with significant biological activity, primarily attributed to its structural features and functional groups. This article will explore its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Overview
- Chemical Name: this compound
- Molecular Formula: C₁₄H₂₄N₂O₂
- Molar Mass: 252.35 g/mol
- CAS Number: 46906-87-0
This compound features a benzyl group with two methoxy substituents at the 2 and 4 positions, linked to a propane-1,3-diamine backbone. The presence of methoxy groups enhances its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves:
- Protection of Amine Groups: Initial protection of the amine functional groups to prevent unwanted reactions.
- Introduction of the Benzyl Group: Reaction of 2,4-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base (e.g., sodium hydride) in an aprotic solvent like DMF or THF at elevated temperatures.
This method allows for the efficient formation of the compound while maintaining high purity levels suitable for biological studies .
Interaction with Biological Targets
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding: The methoxy groups can participate in hydrogen bonding with biological macromolecules.
- Coordination Complexes: The amine groups may form coordination complexes with metal ions, influencing enzyme activity and receptor interactions.
These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Anticonvulsant Properties
Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For example:
- In animal models, related compounds have shown effectiveness in antagonizing seizures induced by maximal electroshock (MES), with ED50 values indicating potency .
Ligand in Biochemical Assays
The compound has been explored as a ligand in biochemical assays due to its unique structure. Its ability to interact selectively with specific receptors makes it a valuable tool in molecular biology studies.
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to new drug candidates targeting different diseases .
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Anticonvulsant Study:
-
Biochemical Assays:
- In biochemical assays involving enzyme inhibition, this compound exhibited promising results as a selective inhibitor for certain enzymes involved in metabolic pathways.
Q & A
Q. What are the standard synthetic routes for preparing N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine?
The compound can be synthesized via a two-step protocol:
- Step 1 : React N,N-dimethylpropane-1,3-diamine with a substituted benzyl halide (e.g., 2,4-dimethoxybenzyl chloride) under basic conditions (e.g., K₂CO₃) to form the secondary amine.
- Step 2 : Purify the product using column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol . Alternative routes involve reductive amination using 2,4-dimethoxybenzaldehyde and sodium cyanoborohydride in methanol .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
Q. What safety precautions are essential when handling this compound?
While specific toxicology data is limited, structurally similar amines exhibit:
- Acute Toxicity : Avoid inhalation/ingestion; use fume hoods and PPE (gloves, lab coats).
- Skin/Eye Irritation : Immediate washing with water for 15+ minutes upon contact.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
- Catalysis : Add catalytic KI to accelerate benzyl halide substitution via an SN2 mechanism.
- Temperature Control : Maintain 40–50°C to balance reaction rate and byproduct formation .
- Yield Monitoring : Track intermediates via TLC (Rf ~0.4 in 9:1 CH₂Cl₂/MeOH) .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies).
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) .
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/ethyl acetate). Refine structures using SHELXL (space group determination, thermal parameter adjustments) .
- Case Study : In a zinc(II) complex, hydrogen-bonded dimers (N–H⋯O) confirmed the amine’s coordination mode .
Q. What strategies address contradictory bioactivity results in antimicrobial assays?
- Control Experiments : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with positive/negative controls.
- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or ROS generation .
Methodological Notes
- Data Contradictions : Discrepancies in bioactivity may arise from impurities (validate via HPLC) or assay conditions (e.g., pH, temperature) .
- Crystallography Pitfalls : Twinning or low-resolution data can mislead refinement; employ SHELXD for initial phase solutions and check for R-factor convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
